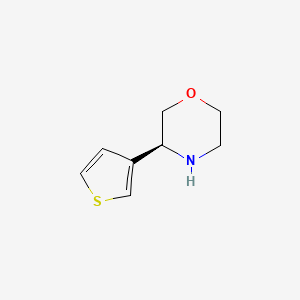

(S)-3-(Thiophen-3-yl)morpholine

Description

Significance of Morpholine (B109124) as a Privileged Heterocyclic Scaffold in Chemical Research

The morpholine ring is a six-membered heterocycle containing both an oxygen and a nitrogen atom. This structure is not merely a synthetic curiosity but is recognized as a "privileged scaffold" in medicinal chemistry. jchemrev.comresearchgate.netnih.govnih.gov Its prevalence in a multitude of approved and experimental drugs stems from its advantageous physicochemical, biological, and metabolic properties. researchgate.netnih.gov The morpholine moiety can enhance a molecule's potency, confer desirable drug-like properties such as improved pharmacokinetics, and is a versatile and readily accessible synthetic building block. researchgate.netnih.govnih.gov Its ability to participate in various biological interactions has led to its incorporation in compounds with a wide array of pharmacological activities, including anticancer, antidiabetic, and anti-inflammatory properties. researchgate.netresearchgate.net

Role of the Thiophene (B33073) Moiety in Diverse Chemical Applications and Design

Thiophene, a sulfur-containing five-membered aromatic heterocycle, is another cornerstone of modern medicinal chemistry. nih.gov It is a versatile building block found in numerous bioactive compounds and marketed drugs. encyclopedia.pubnih.gov The thiophene ring is considered a bioisostere of the phenyl ring, meaning it can often replace a phenyl group in a molecule without significantly altering its biological activity, while potentially improving properties like metabolic stability. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov Thiophene derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. orientjchem.orgresearchgate.netpharmaguideline.com

Enantiomeric Purity and Stereochemical Considerations in Heterocyclic Compounds

Chirality, or the "handedness" of a molecule, is a fundamental concept in drug design and development. mdpi.comnih.gov For chiral compounds, the two non-superimposable mirror images, known as enantiomers, can exhibit profoundly different biological activities. researchgate.net One enantiomer might be therapeutically active, while the other could be inactive or even cause adverse effects. researchgate.net Therefore, controlling the enantiomeric purity of a chiral drug is of paramount importance for safety and efficacy. mdpi.comwisdomlib.org The use of a single, pure enantiomer can lead to a more selective pharmacological profile, an improved therapeutic index, and simpler pharmacokinetics. mdpi.comresearchgate.net Regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent requirements for the testing and purity of chiral bioactive molecules. researchgate.net

Overview of Research Trajectories for (S)-3-(Thiophen-3-yl)morpholine and Related Architectures

The specific architecture of (S)-3-(Thiophen-3-yl)morpholine, which combines the morpholine scaffold, the thiophene moiety, and a defined (S)-configuration at the chiral center, has positioned it as a compound of interest in various research domains. Research efforts are directed towards its synthesis, characterization, and exploration of its potential applications. The synthesis of chiral morpholine and thiomorpholine (B91149) derivatives is an active area of investigation, with methods being developed for stereoselective synthesis. nih.gov The incorporation of chiral substituents on the thiophene ring is also a known strategy in the development of novel materials. nih.gov While detailed research findings on the specific biological activities of (S)-3-(Thiophen-3-yl)morpholine are not extensively publicized in the provided search results, its structural components strongly suggest its potential as a valuable building block in the design of new chemical entities with specific biological targets.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-thiophen-3-ylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-4-11-6-7(1)8-5-10-3-2-9-8/h1,4,6,8-9H,2-3,5H2/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEKPXSKFUJQROB-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H](N1)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90717110 | |

| Record name | (3S)-3-(Thiophen-3-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213168-12-7 | |

| Record name | (3S)-3-(Thiophen-3-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for S 3 Thiophen 3 Yl Morpholine

Stereoselective Synthesis Strategies for Chiral 3-Substituted Morpholines

The creation of the chiral center at the C3 position of the morpholine (B109124) ring is a critical step in the synthesis of (S)-3-(Thiophen-3-yl)morpholine. Various stereoselective strategies have been developed to achieve high enantiopurity. These methods can be broadly categorized into asymmetric catalysis, chiral auxiliary-mediated approaches, and enzymatic transformations.

Asymmetric Catalysis in Morpholine Ring Formation

Asymmetric catalysis offers an atom-economical and efficient route to chiral morpholines. nih.gov These methods often involve the use of a chiral catalyst to control the stereochemical outcome of the ring-forming reaction.

One prominent strategy involves a tandem one-pot reaction combining hydroamination and asymmetric transfer hydrogenation. acs.orgorganic-chemistry.orgnih.gov This approach utilizes a titanium catalyst for the initial hydroamination of an appropriate aminoalkyne substrate to form a cyclic imine. This intermediate is then reduced in situ by a chiral ruthenium catalyst, such as the Noyori-Ikariya catalyst, to yield the desired 3-substituted morpholine with high enantiomeric excess (ee). acs.orgorganic-chemistry.orgnih.gov Mechanistic studies suggest that hydrogen-bonding interactions between the substrate and the catalyst's ligand are crucial for achieving high stereoselectivity. acs.orgnih.gov

Another catalytic approach is the asymmetric hydrogenation of dehydromorpholines. nih.govrsc.org This "after cyclization" method employs a rhodium complex with a large bite angle bisphosphine ligand to effectively hydrogenate the double bond in a pre-formed dehydromorpholine ring, affording the chiral morpholine in high yield and excellent enantioselectivity. nih.govrsc.org

Palladium-catalyzed carboamination reactions have also been employed for the synthesis of substituted morpholines. nih.gov This strategy allows for the construction of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gov

Table 1: Asymmetric Catalytic Approaches to Chiral Morpholines

| Catalytic System | Substrate Type | Key Transformation | Enantioselectivity (ee) | Reference |

| Ti-catalyst / RuCl(S,S)-Ts-DPEN | Aminoalkyne | Tandem Hydroamination/Asymmetric Transfer Hydrogenation | >95% | acs.orgorganic-chemistry.orgnih.gov |

| Bisphosphine-Rhodium Complex | Dehydromorpholine | Asymmetric Hydrogenation | Up to 99% | nih.govrsc.org |

| Pd₂(dba)₃ / Ligand | O-allyl ethanolamine (B43304) & Aryl/Alkenyl Halide | Palladium-Catalyzed Carboamination | Single Stereoisomer | nih.gov |

Chiral Auxiliary-Mediated Approaches to Enantiopure Morpholine Systems

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.orgnumberanalytics.com This strategy is widely used in asymmetric synthesis to produce enantiomerically pure compounds. wikipedia.org

In the context of morpholine synthesis, a chiral auxiliary can be attached to a precursor molecule to influence the formation of the chiral center at C3. For instance, pseudoephedrine can be used as a chiral auxiliary in the synthesis of chiral 1,2-amino alcohols, which are precursors to morpholinones. nih.gov The reaction, catalyzed by a Brønsted acid, proceeds with high yield and selectivity. nih.gov After the desired stereocenter is set, the auxiliary is removed to yield the enantiopure product. wikipedia.org

Another example involves the use of chiral auxiliaries to control the stereochemistry of aldol (B89426) reactions, which can be a key step in building the morpholine backbone. youtube.com The auxiliary influences the facial selectivity of the enolate attack on an aldehyde, leading to a specific diastereomer. youtube.com Subsequent removal of the auxiliary provides the desired enantiomerically enriched product. youtube.com

Table 2: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction Controlled | Key Feature | Reference |

| Pseudoephedrine | Synthesis of 1,2-amino alcohols | High yield and selectivity in Brønsted acid-catalyzed reactions | nih.gov |

| Oxazolidinones | Alkylation and Aldol reactions | Popularized by David A. Evans for reliable stereocontrol | wikipedia.org |

| Camphorsultam | Various asymmetric transformations | Classic and effective chiral auxiliary | wikipedia.org |

Enzymatic Transformations for Enantioselective Synthesis

Enzymes offer a highly selective and environmentally friendly approach to the synthesis of chiral molecules. nih.gov Biocatalytic methods often operate under mild conditions and can provide exceptionally high enantioselectivity. nih.gov

For the synthesis of chiral morpholines, enzymatic reduction of a ketone precursor is a viable strategy. google.com Oxidoreductases, in the presence of a cofactor like NADH or NADPH, can asymmetrically reduce a ketone to a chiral alcohol, which is a key intermediate for the morpholine ring. google.com Protein engineering techniques, such as directed evolution and computational redesign, are continuously expanding the substrate scope and improving the efficiency of these enzymes. nih.gov

Amine dehydrogenases represent another class of enzymes that can be engineered for the synthesis of chiral amines from aldehydes or ketones via reductive amination. nih.gov Furthermore, transaminases are widely used for the synthesis of chiral amines by transferring an amino group from a donor to a prochiral ketone. nih.gov Enzyme immobilization is a key strategy to improve the industrial feasibility of these processes by allowing for enzyme recovery and reuse. nih.gov

Coupling Reactions for Thiophene (B33073) Moiety Integration

Once the chiral morpholine core is established, the next crucial step is the introduction of the thiophene ring at the C3 position. Cross-coupling reactions are the most powerful and versatile tools for this transformation.

Palladium-Catalyzed Cross-Coupling Methods (e.g., Suzuki, Stille)

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, is a widely used method. nih.gov For the synthesis of (S)-3-(Thiophen-3-yl)morpholine, this would typically involve coupling a 3-thiophenylboronic acid or its ester with a suitable (S)-3-halomorpholine derivative. The reaction is catalyzed by a palladium complex, often with a phosphine (B1218219) ligand like SPhos, which allows for low catalyst loading and high yields. nih.gov

The Stille coupling, which utilizes an organotin reagent, is another effective method. Thiophenestannanes can be coupled with a morpholine derivative under palladium catalysis. researchgate.net

Direct Arylation and Heteroarylation Methodologies

Direct C-H arylation has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. unipd.itresearchgate.net In this approach, a C-H bond on the thiophene ring is directly coupled with a suitable functional group on the morpholine ring, or vice versa.

Palladium catalysts are commonly employed for the direct arylation of thiophenes. researchgate.netnih.gov The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high regioselectivity and yield. unipd.itmdpi.com For instance, the C-H bond at the 2- or 5-position of the thiophene ring is typically more reactive towards direct arylation. researchgate.netmdpi.com Therefore, careful optimization is required to achieve selective arylation at the 3-position.

Table 3: Palladium-Catalyzed Reactions for Thiophene Integration

| Reaction Type | Thiophene Reagent | Morpholine Reagent | Catalyst System (Example) | Reference |

| Suzuki-Miyaura Coupling | 3-Thiophenylboronic acid/ester | (S)-3-Halomorpholine | Pd(OAc)₂ / SPhos | nih.gov |

| Stille Coupling | 3-Thiophenestannane | (S)-3-Halomorpholine | Pd catalyst | researchgate.net |

| Direct C-H Arylation | Thiophene | (S)-3-Substituted Morpholine | Pd(OAc)₂ / Ligand | unipd.itnih.govmdpi.com |

Reaction Mechanism Elucidation in Key Synthetic Steps

Understanding the reaction mechanisms is paramount for the rational design and optimization of synthetic routes. For the synthesis of (S)-3-(Thiophen-3-yl)morpholine, two key mechanistic pathways are of particular relevance: the palladium-catalyzed Buchwald-Hartwig amination and the biocatalytic imine reductase-mediated asymmetric reduction.

The Buchwald-Hartwig amination typically proceeds through a catalytic cycle involving a palladium(0) species. The cycle is initiated by the oxidative addition of an aryl halide (or triflate) to the Pd(0) complex, forming a Pd(II) intermediate. Subsequent coordination of the amine to the palladium center, followed by deprotonation by a base, generates a palladium amide complex. The crucial C-N bond-forming step occurs via reductive elimination, yielding the desired arylamine and regenerating the Pd(0) catalyst. The choice of ligand is critical in this cycle, as it influences the rates of oxidative addition and reductive elimination, as well as the stability of the catalytic species.

In the case of biocatalytic asymmetric reduction by an imine reductase (IRED) , the mechanism hinges on the enzyme's ability to stereoselectively deliver a hydride from a nicotinamide (B372718) cofactor (NAD(P)H) to the prochiral imine substrate. nih.gov The substrate, a cyclic imine precursor to the morpholine ring, binds to the active site of the IRED. The enzyme's chiral environment dictates the facial selectivity of the hydride transfer, leading to the formation of the (S)-enantiomer with high enantiomeric excess. researchgate.net The catalytic cycle is completed by the regeneration of the reduced cofactor, which can be achieved using a sacrificial co-substrate like isopropanol (B130326) or glucose, catalyzed by a dehydrogenase enzyme in a coupled system. researchgate.net

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The successful transition from a laboratory-scale synthesis to a scalable industrial process necessitates rigorous optimization of reaction conditions to maximize yield, purity, and cost-effectiveness.

For palladium-catalyzed methodologies, key parameters for optimization include the choice of palladium precursor, ligand, base, and solvent. A variety of phosphine-based ligands have been developed for the Buchwald-Hartwig amination, each with specific attributes. The reaction temperature and concentration also play a crucial role in achieving high yields and minimizing side reactions.

In the context of biocatalytic approaches, optimization focuses on several factors to enhance the performance of the enzymatic reaction. This includes the selection of the optimal imine reductase from a library of enzymes, which can be screened for both activity and enantioselectivity towards the specific thiophene-containing substrate. nih.gov Further optimization involves adjusting the pH, temperature, and buffer system to match the enzyme's optimal operating conditions. The concentration of the substrate, cofactor, and any co-solvents (like DMSO to improve substrate solubility) must be carefully balanced to avoid enzyme inhibition and maximize productivity. For large-scale production, the use of whole-cell biocatalysts or immobilized enzymes is often preferred to improve stability and facilitate catalyst recycling. researchgate.net A D-optimal experimental design can be a powerful statistical tool to systematically optimize multiple reaction parameters simultaneously, leading to significantly improved yields and enantioselectivity.

| Parameter | Condition | Effect on Yield and Enantioselectivity |

| Biocatalyst | Screening of various IREDs | Identifies the most active and stereoselective enzyme for the target substrate. |

| pH | Typically 6.0-8.0 | Affects enzyme activity and stability; optimal pH is enzyme-specific. |

| Temperature | Usually 25-40 °C | Influences reaction rate and enzyme stability; higher temperatures can lead to denaturation. |

| Co-solvent | e.g., 5-20% DMSO | Increases solubility of hydrophobic substrates but can inhibit the enzyme at higher concentrations. |

| Substrate Loading | 10-100 g/L | Higher loading is desirable for scalability but can lead to substrate inhibition. |

| Cofactor Regeneration | e.g., Glucose/GDH | Essential for driving the reaction to completion and reducing the cost of stoichiometric NAD(P)H. |

Purification and Isolation Techniques for Enantiomerically Enriched (S)-3-(Thiophen-3-yl)morpholine

The final and critical step in the synthesis is the purification and isolation of the target compound in high enantiomeric purity. While methods like chiral resolution via diastereomeric salt formation are traditional approaches, modern chromatographic techniques offer significant advantages in terms of efficiency and scalability. google.com

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and green technology for the preparative separation of enantiomers. wikipedia.orgselvita.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often modified with a small amount of an organic solvent like methanol. wikipedia.org The low viscosity and high diffusivity of the supercritical mobile phase allow for faster separations and higher efficiency compared to traditional high-performance liquid chromatography (HPLC). nih.gov

For the purification of (S)-3-(Thiophen-3-yl)morpholine, a chiral stationary phase (CSP) is employed in the SFC system. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a wide range of chiral compounds. nih.gov The selection of the appropriate CSP and the optimization of the mobile phase composition are crucial for achieving baseline separation of the enantiomers. The advantages of SFC include reduced solvent consumption, faster run times, and easier solvent removal from the collected fractions, making it a highly attractive method for the large-scale purification of chiral active pharmaceutical ingredients. youtube.com

| Parameter | Description | Advantage |

| Technique | Supercritical Fluid Chromatography (SFC) | Fast, efficient, and environmentally friendly. selvita.com |

| Mobile Phase | Supercritical CO2 with a polar modifier (e.g., Methanol) | Reduced use of organic solvents, faster analysis. wikipedia.org |

| Stationary Phase | Chiral Stationary Phase (e.g., polysaccharide-based) | Enables separation of enantiomers. nih.gov |

| Detection | UV, MS | Allows for accurate monitoring and collection of fractions. |

| Outcome | High purity (S)-3-(Thiophen-3-yl)morpholine (>99% ee) | Meets the stringent requirements for pharmaceutical applications. |

Comprehensive Spectroscopic and Advanced Structural Elucidation of S 3 Thiophen 3 Yl Morpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For (S)-3-(Thiophen-3-yl)morpholine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed to confirm its constitution, stereochemistry, and preferred conformation in solution.

The ¹H and ¹³C NMR spectra of (S)-3-(Thiophen-3-yl)morpholine are predicted to exhibit characteristic signals for both the morpholine (B109124) and thiophene (B33073) moieties.

¹H NMR: The proton spectrum is expected to show distinct signals for the protons of the thiophene ring and the morpholine ring. The protons on the thiophene ring (H-2, H-4, and H-5) are anticipated to resonate in the aromatic region, typically between δ 7.0 and 7.5 ppm. Their specific chemical shifts and coupling patterns would be influenced by the substitution at the 3-position. For instance, studies on similar 3-substituted thiophenes suggest that the H-2 proton would likely appear as a doublet of doublets, coupled to both H-4 and H-5. rsc.org

The protons of the morpholine ring would appear in the upfield region. The proton at the chiral center (C-3), being adjacent to the thiophene ring, is expected to be deshielded and resonate at a downfield position compared to other morpholine protons, likely in the range of δ 4.0-4.5 ppm. The remaining morpholine protons on C-2, C-5, and C-6 would give rise to complex multiplets between δ 2.5 and 4.0 ppm. The NH proton of the morpholine ring would appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR: The carbon spectrum would provide complementary information. The thiophene carbons are expected in the aromatic region (δ 120-145 ppm). The carbon atom attached to the morpholine ring (C-3 of thiophene) would be shielded compared to the other thiophene carbons. Based on data for 3-hydroxythiophenes, the chemical shifts for the thiophene carbons can be estimated. rsc.org

The morpholine carbons would resonate in the aliphatic region. The chiral carbon (C-3) would likely appear around δ 60-70 ppm, while the other carbons of the morpholine ring (C-2, C-5, and C-6) would be found in the range of δ 45-70 ppm. nih.gov

Predicted NMR Data for (S)-3-(Thiophen-3-yl)morpholine:

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Thiophene H-2 | ~7.3 (dd) | Thiophene C-2: ~125 |

| Thiophene H-4 | ~7.1 (dd) | Thiophene C-3: ~140 |

| Thiophene H-5 | ~7.4 (dd) | Thiophene C-4: ~127 |

| Morpholine H-3 (chiral center) | ~4.2 (m) | Thiophene C-5: ~122 |

| Morpholine H-2, H-5, H-6 | 2.8 - 3.9 (m) | Morpholine C-3: ~65 |

| Morpholine NH | Variable (br s) | Morpholine C-2: ~70 |

| Morpholine C-5: ~46 | ||

| Morpholine C-6: ~67 |

Note: These are estimated values based on analogous compounds and are subject to variation based on experimental conditions.

To unambiguously assign the ¹H and ¹³C signals and to elucidate the detailed structure, a suite of 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. Key correlations would be expected between the adjacent protons on the thiophene ring (H-2 with H-4 and H-5) and within the morpholine ring, confirming the connectivity of the proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would allow for the definitive assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting the thiophene and morpholine moieties. For instance, a correlation between the H-3 proton of the morpholine ring and the C-3 and C-4 carbons of the thiophene ring would be expected, confirming the substitution position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For (S)-3-(Thiophen-3-yl)morpholine, NOESY could help in determining the preferred conformation of the morpholine ring (chair or boat) and the relative orientation of the thiophene ring with respect to the morpholine ring. For example, observing a NOE between the H-3 proton of the morpholine and one of the thiophene protons would indicate their spatial closeness.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

The enantiomeric purity of (S)-3-(Thiophen-3-yl)morpholine is a critical parameter. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric excess (e.e.) of a chiral compound. orientjchem.org

A suitable chiral stationary phase (CSP) would be selected, likely one based on a polysaccharide derivative such as cellulose (B213188) or amylose, which are known to be effective for separating a wide range of enantiomers. orientjchem.org The separation would be optimized by varying the mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. The addition of a small amount of an amine, like diethylamine, can often improve peak shape and resolution for amine-containing compounds. orientjchem.org

The two enantiomers, (S)-3-(Thiophen-3-yl)morpholine and (R)-3-(Thiophen-3-yl)morpholine, would interact differently with the chiral stationary phase, leading to different retention times. By integrating the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess of the (S)-isomer can be accurately calculated using the formula:

e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational state.

FTIR Spectroscopy: The FTIR spectrum of (S)-3-(Thiophen-3-yl)morpholine is expected to show characteristic absorption bands for the N-H, C-H, C-O, and C-S bonds, as well as vibrations associated with the thiophene ring.

N-H Stretching: A broad absorption band in the region of 3300-3500 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine in the morpholine ring. nih.govfrontiersin.org

C-H Stretching: Aromatic C-H stretching vibrations from the thiophene ring are expected around 3100 cm⁻¹, while aliphatic C-H stretching from the morpholine ring would appear in the 2850-3000 cm⁻¹ region.

C-O-C Stretching: The morpholine ring contains an ether linkage, which would give rise to a strong C-O-C stretching band, typically in the range of 1100-1150 cm⁻¹. researchgate.net

Thiophene Ring Vibrations: The thiophene ring will exhibit characteristic C=C and C-S stretching vibrations. The C=C stretching bands usually appear in the 1500-1600 cm⁻¹ region, while C-S stretching vibrations are found at lower wavenumbers, often around 600-800 cm⁻¹. jchps.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information to FTIR. The symmetric vibrations, particularly those of the thiophene ring, are often strong in the Raman spectrum. The C-S stretching vibrations of the thiophene ring are typically more prominent in the Raman spectrum than in the FTIR spectrum. Conformational studies of morpholine itself have been conducted using Raman spectroscopy, suggesting that this technique could also be used to probe the conformational equilibrium of the morpholine ring in (S)-3-(Thiophen-3-yl)morpholine. jchps.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental composition.

For (S)-3-(Thiophen-3-yl)morpholine (C₈H₁₁NOS), the theoretical exact mass can be calculated:

Formula: C₈H₁₁NOS

Exact Mass: 169.0561

HRMS analysis would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to this exact mass with high accuracy (typically within 5 ppm).

Fragmentation Pathway Analysis: Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) would reveal the fragmentation pattern of the molecule. Plausible fragmentation pathways would involve the cleavage of the morpholine ring and the thiophene ring.

Loss of the morpholine ring: A common fragmentation pathway for morpholine derivatives is the cleavage of the ring, leading to characteristic fragment ions.

Cleavage of the C-C bond between the rings: Fission of the bond connecting the thiophene and morpholine rings would result in ions corresponding to the thiophenyl cation and the morpholinyl cation.

Fragmentation of the thiophene ring: The thiophene ring can also undergo fragmentation, leading to smaller sulfur-containing ions.

Analysis of these fragmentation patterns would provide further confirmation of the compound's structure. researchgate.net

X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformation (if applicable)

While NMR and chiral HPLC are powerful tools for structural elucidation and enantiomeric purity determination, X-ray crystallography provides the most definitive method for determining the absolute configuration of a chiral molecule. purechemistry.org If a suitable single crystal of (S)-3-(Thiophen-3-yl)morpholine can be obtained, its analysis by X-ray diffraction would provide a three-dimensional model of the molecule in the solid state.

Chiroptical Spectroscopy (Optical Rotatory Dispersion, Circular Dichroism) for Stereochemical Characterization

Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. These methods, namely Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are indispensable for the unambiguous determination of the absolute configuration of stereocenters and for studying the conformational dynamics of chiral molecules. For a molecule such as (S)-3-(Thiophen-3-yl)morpholine, which possesses a single stereocenter at the C3 position of the morpholine ring, these techniques are of paramount importance.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion measures the change in the angle of rotation of plane-polarized light as a function of wavelength. A plain ORD curve for a chiral molecule will show a gradual increase or decrease in rotation as the wavelength approaches an electronic absorption band. In the region of an absorption maximum, the ORD spectrum exhibits a characteristic S-shaped curve known as a Cotton effect. The sign of the Cotton effect (positive or negative) is directly related to the stereochemistry of the molecule.

Illustrative Optical Rotatory Dispersion Data

The following table represents a hypothetical data set for the specific rotation of (S)-3-(Thiophen-3-yl)morpholine at various wavelengths, illustrating a potential positive Cotton effect. This data is for illustrative purposes only and is not based on experimental measurements.

| Wavelength (nm) | Specific Rotation [α] (degrees) |

| 600 | +25 |

| 500 | +40 |

| 400 | +75 |

| 350 | +150 |

| 320 (Peak) | +500 |

| 300 (Trough) | -200 |

| 280 | -50 |

| 250 | +10 |

Circular Dichroism (CD)

Circular Dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum consists of positive or negative peaks (also known as Cotton effects) in the regions of the molecule's UV-Vis absorption bands. The sign and intensity of these peaks are highly sensitive to the molecule's three-dimensional structure, making CD an exceptionally powerful tool for stereochemical elucidation.

In the case of (S)-3-(Thiophen-3-yl)morpholine, the electronic transitions of the thiophene ring would be the primary focus of a CD analysis. The spatial arrangement of the thiophene group relative to the chiral morpholine ring would induce a CD signal. Theoretical calculations, such as those based on time-dependent density functional theory (TD-DFT), could predict the CD spectrum and correlate it to the (S) configuration.

Illustrative Circular Dichroism Data

The table below provides a hypothetical representation of CD data for (S)-3-(Thiophen-3-yl)morpholine, corresponding to the illustrative ORD data above. This data is for demonstrative purposes and does not reflect actual experimental findings.

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²/dmol) |

| 350 | 0 |

| 335 | +5000 |

| 315 (Maximum) | +12000 |

| 295 | 0 |

| 280 | -8000 |

| 260 | 0 |

The combination of ORD and CD spectroscopy provides a comprehensive chiroptical profile of a chiral molecule. While experimental data for (S)-3-(Thiophen-3-yl)morpholine is not currently published, the principles of these techniques underscore their critical role in confirming the enantiopurity and absolute stereochemistry of this and other chiral compounds.

Computational Chemistry and Theoretical Investigations of S 3 Thiophen 3 Yl Morpholine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and related characteristics.

The electronic character of a molecule is dictated by the arrangement of its electrons. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this understanding. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular reactivity and stability; a smaller gap generally implies higher reactivity.

For instance, a computational study on (2E)-1-[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]-3-(thiophen-2-yl)prop-2-en-1-one, a molecule also featuring morpholine (B109124) and thiophene (B33073) rings, calculated HOMO and LUMO energy levels. researchgate.net The HOMO was found to be -0.1724 eV and the LUMO was 0.0829 eV. researchgate.net Such calculations for (S)-3-(Thiophen-3-yl)morpholine would reveal how the electron density is distributed across the thiophene and morpholine rings and predict its kinetic stability and chemical reactivity. Charge distribution analysis would further identify electrophilic and nucleophilic sites, highlighting the atoms most likely to participate in chemical reactions.

Table 1: Illustrative Frontier Molecular Orbital Data from a Related Thiophene-Morpholine Compound

| Parameter | Value (eV) | Compound |

| EHOMO | -0.1724 | (2E)-1-[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]-3-(thiophen-2-yl)prop-2-en-1-one researchgate.net |

| ELUMO | 0.0829 | (2E)-1-[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]-3-(thiophen-2-yl)prop-2-en-1-one researchgate.net |

| Energy Gap (ΔE) | 0.2553 | (2E)-1-[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]-3-(thiophen-2-yl)prop-2-en-1-one |

Note: This interactive table presents data for a related compound to illustrate the type of information gained from electronic structure analysis. Data for (S)-3-(Thiophen-3-yl)morpholine is not currently available in the cited literature.

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts (δ) of 1H and 13C atoms. For (S)-3-(Thiophen-3-yl)morpholine, this would involve calculating the magnetic shielding around each nucleus, providing a predicted spectrum that is invaluable for structural elucidation.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for UV-Vis absorption. This would identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, explaining the molecule's interaction with light.

While experimental spectra are used to characterize newly synthesized thiophene derivatives, published computational predictions for the specific spectra of (S)-3-(Thiophen-3-yl)morpholine are scarce. researchgate.netresearchgate.net

Computational chemistry can model the entire course of a chemical reaction, providing deep insights into how a molecule is formed. This involves locating the transition state structures and calculating the activation energies for each step in a proposed synthetic route. Such studies can explain why a particular synthetic method is efficient, predict potential byproducts, and guide the optimization of reaction conditions. For example, the mechanism for the synthesis of certain thiophene derivatives has been investigated through computational modeling, identifying key intermediates and transition states. nih.gov A similar study on the synthesis of (S)-3-(Thiophen-3-yl)morpholine would clarify its formation mechanism, but such specific research is not readily found in the literature.

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

(S)-3-(Thiophen-3-yl)morpholine possesses conformational flexibility due to the morpholine ring and the single bond connecting it to the thiophene ring.

Molecular Mechanics (MM): This method is used to perform conformational searches to identify low-energy, stable conformations of the molecule. For the morpholine ring, a chair conformation is typically the most stable. researchgate.net A conformational analysis would explore the rotational barrier around the C-C bond linking the two rings and the puckering of the morpholine ring.

Molecular Dynamics (MD): MD simulations model the movement of atoms and molecules over time, providing a view of the molecule's dynamic behavior in different environments (e.g., in a solvent). An MD simulation of (S)-3-(Thiophen-3-yl)morpholine would reveal how its conformation fluctuates, the stability of intramolecular hydrogen bonds, and how it interacts with surrounding solvent molecules. Studies on other complex heterocyclic systems have successfully used these techniques to determine their biologically relevant shapes. nih.gov

Molecular Docking and Protein-Ligand Interaction Studies (Non-Clinical Context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in understanding potential biomolecular interactions, even outside a clinical or drug development context.

To understand how (S)-3-(Thiophen-3-yl)morpholine might interact with biological macromolecules, it could be computationally docked into the active sites of various enzymes or receptors. The docking process calculates a "docking score," which estimates the binding affinity, and provides a 3D model of the protein-ligand complex.

This model reveals specific interactions, such as:

Hydrogen Bonds: Between the morpholine's oxygen or nitrogen atoms and amino acid residues.

Hydrophobic Interactions: Between the thiophene ring and nonpolar residues.

π-π Stacking or π-Cation Interactions: Involving the aromatic thiophene ring.

For example, docking studies on other thiophene-containing molecules have identified key interactions with targets like the anti-apoptotic protein Bcl-w, where a thiophene ring was shown to form π-cation interactions. nih.gov A similar study on (S)-3-(Thiophen-3-yl)morpholine would provide hypotheses about its potential biological targets and its mechanism of interaction at a molecular level, guiding future in vitro experiments.

Characterization of Key Molecular Interactions (Hydrogen Bonding, Pi-Stacking, Hydrophobic Interactions)

The molecular structure of (S)-3-(Thiophen-3-yl)morpholine, featuring a flexible, saturated morpholine ring and a planar, aromatic thiophene ring, facilitates a range of non-covalent interactions that are critical to its chemical behavior and potential biological activity. Computational studies on this molecule and its constituent moieties help to elucidate the nature and strength of these interactions.

Hydrogen Bonding: The morpholine ring of the compound presents key sites for hydrogen bonding. The nitrogen atom (N-H) can act as a hydrogen bond donor, while the oxygen and nitrogen atoms can both serve as hydrogen bond acceptors. The sulfur atom of the thiophene ring can also participate in weaker sulfur-centered hydrogen bonds. nih.gov Theoretical investigations on related molecules, such as terthiophenes, have highlighted the significance of C–H···π and S···H interactions in stabilizing crystal structures. mdpi.com In (S)-3-(Thiophen-3-yl)morpholine, both intermolecular hydrogen bonds, leading to dimerization or aggregation, and intramolecular hydrogen bonds, influencing the molecule's conformation, are possible.

Pi-Stacking: The electron-rich thiophene ring is capable of engaging in π-π stacking interactions, a crucial force in the structure of biomolecules like DNA and in the formation of supramolecular assemblies. nih.gov Computational analyses reveal that the physical origin of π-π stacking is primarily driven by dispersion forces rather than purely electrostatic interactions. nih.gov Studies on thiophenol dimers have identified parallel-displaced π-stacked structures as being particularly stable, often anchored by a concurrent hydrogen bond. nih.gov Similarly, research on thiophene-cored systems using high-level quantum chemical methods has been employed to quantify the strength of intermolecular binding in stacked configurations, revealing interactions between thiophene rings and other aromatic groups. mdpi.com For (S)-3-(Thiophen-3-yl)morpholine, these π-stacking interactions would be a dominant factor in its self-association and in its binding to aromatic residues in a biological target.

Hydrophobic Interactions: Hydrophobic interactions, driven by the tendency of nonpolar surfaces to minimize contact with water, are also significant for (S)-3-(Thiophen-3-yl)morpholine. The thiophene ring is inherently hydrophobic, and while the morpholine ring contains polar heteroatoms, its ethylene (B1197577) backbone contributes to the molecule's nonpolar surface area. Molecular dynamics simulations on similar compounds show that the interplay between hydrophobic π-π stacking and hydrogen bonding can drive strong self-aggregation in aqueous environments. nih.gov Understanding these hydrophobic forces is essential for predicting the molecule's solubility and its ability to interact with hydrophobic pockets in larger macromolecules.

A summary of potential intermolecular interactions involving the structural components of (S)-3-(Thiophen-3-yl)morpholine is presented below.

Table 1: Potential Intermolecular Interactions of Thiophene and Morpholine Moieties

| Interaction Type | Participating Moiety | Description | Typical Energy (kcal/mol) | Reference |

| Hydrogen Bonding | Morpholine (N-H donor, O/N acceptor) | Directional interaction between a hydrogen atom and an electronegative atom (O, N). | 3 - 10 | nih.gov |

| Pi-Stacking | Thiophene | Non-covalent interaction between aromatic rings, often in a parallel-displaced arrangement. | 2 - 5 | nih.govmdpi.com |

| Sulfur-centered H-Bond | Thiophene (S acceptor) | Weak hydrogen bond involving the sulfur heteroatom. | 1 - 2 | nih.gov |

| C-H···π Interaction | Thiophene (π system) & Morpholine (C-H) | Interaction of a C-H bond with the face of the aromatic π-system. | 1 - 2.5 | mdpi.com |

| Hydrophobic Interaction | Thiophene & Morpholine backbone | Tendency of nonpolar groups to aggregate in aqueous solution. | Variable | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Activities (Non-Clinical Focus)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a molecule like (S)-3-(Thiophen-3-yl)morpholine, QSAR studies can predict its potential in vitro activities by analyzing its structural features, known as molecular descriptors. These descriptors can be electronic (e.g., charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological, among others.

While specific QSAR models for (S)-3-(Thiophen-3-yl)morpholine are not publicly available, studies on related morpholine and thiophene derivatives illustrate the approach. nih.govnih.gov For instance, a 3D-QSAR model developed for a series of morpholine-derived thiazoles identified key structural properties favorable for inhibiting bovine carbonic anhydrase-II. nih.gov Such models are built by calculating a range of molecular descriptors for a set of molecules with known activities (the training set). Statistical methods are then used to create an equation that relates a selection of these descriptors to the observed activity.

A robust QSAR model is characterized by strong statistical validation parameters. nih.gov These typically include:

R² (Coefficient of Determination): Indicates how well the model fits the training set data.

Q² (Cross-validated R²): Measures the model's internal predictive ability.

R²_pred (External Validation R²): Assesses the model's ability to predict the activity of an external test set of compounds not used in model generation.

RMSE (Root Mean Square Error): Indicates the deviation between predicted and observed values.

The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds and to guide the design of molecules with potentially enhanced efficacy. For example, a model might indicate that increasing the steric bulk or modifying the charge distribution at a specific position on the morpholine or thiophene ring could improve activity.

Table 2: Example of a Hypothetical QSAR Data Set for Morpholine Derivatives

This table is illustrative and does not represent actual data for (S)-3-(Thiophen-3-yl)morpholine.

| Compound | Experimental pIC50 | GATS2c (Charge Autocorrelation) | Mor22u (3D-MoRSE) | SpMax8_Bh(p) (Burden Eigenvalue) | Predicted pIC50 |

| Derivative 1 | 6.85 | 0.98 | -0.15 | 2.45 | 6.81 |

| Derivative 2 | 7.10 | 1.05 | -0.21 | 2.51 | 7.12 |

| Derivative 3 | 6.50 | 0.91 | -0.11 | 2.39 | 6.55 |

| Derivative 4 | 7.35 | 1.12 | -0.25 | 2.58 | 7.33 |

| (S)-3-(Thiophen-3-yl)morpholine | Unknown | 1.01 | -0.18 | 2.48 | 6.95 (Predicted) |

Solvent Effects and Solvation Models in Theoretical Studies

The chemical properties, reactivity, and spectral characteristics of (S)-3-(Thiophen-3-yl)morpholine can be significantly influenced by the surrounding solvent. Theoretical studies employ solvation models to account for these effects computationally. Solvents can interact with a solute through nonspecific electrostatic interactions (related to the solvent's polarity and polarizability) and specific interactions like hydrogen bonding. researchgate.net

One of the most common approaches is the Polarizable Continuum Model (PCM) . rsc.orgnih.gov In PCM, the solvent is not treated as individual molecules but as a continuous medium with a defined dielectric constant. The solute molecule is placed in a cavity within this continuum, and the model calculates the mutual polarization between the solute's charge distribution and the dielectric medium. This approach is effective for predicting changes in molecular geometry, charge distribution, and spectroscopic properties when moving from the gas phase to a solution. researchgate.net

For studying electronic absorption processes, such as UV-vis spectra, more advanced methods are required. Because electronic excitation is much faster than the reorientation of solvent molecules, a non-equilibrium solvation state exists immediately after excitation. State-specific (SS) methods, often combined with Time-Dependent Density Functional Theory (TD-DFT), have been developed to accurately model these vertical excitation energies. rsc.org These models distinguish between the fast (electronic) and slow (nuclear) polarization components of the solvent, providing more accurate predictions of solvatochromic shifts (the change in absorption/emission wavelength with solvent polarity). researchgate.netrsc.org

Studies on morpholine and its complexes have shown that their electronic absorption bands are sensitive to the solvent's hydrogen bond donor acidity (α), hydrogen bond acceptor basicity (β), and dipolarity/polarizability (π*). researchgate.net Similarly, theoretical investigations into reaction rates have used multiparametric equations to correlate rate constants with various solvent parameters, providing insight into the solvation of reactants and transition states. rdd.edu.iq For (S)-3-(Thiophen-3-yl)morpholine, such models would be crucial for predicting its behavior in different chemical environments, from organic synthesis to biological media.

Table 3: Solvatochromic Shifts of Morpholine in Various Solvents

This table demonstrates the effect of solvent polarity on the absorption maximum (λmax) of the parent morpholine ring, illustrating the principles of solvent effects. researchgate.net

| Solvent | Dielectric Constant (ε) | λmax (nm) | Type of Shift |

| Dioxane | 2.2 | 215 | - |

| Chloroform | 4.8 | 225 | Red Shift |

| Ethanol | 24.6 | 230 | Red Shift |

| Methanol | 32.7 | 235 | Red Shift |

| Water | 80.1 | 240 | Red Shift |

Exploration of Chemical Reactivity and Derivatization Potential of S 3 Thiophen 3 Yl Morpholine

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring

The thiophene ring in (S)-3-(Thiophen-3-yl)morpholine is susceptible to electrophilic aromatic substitution, a class of reactions pivotal for introducing a variety of functional groups. nih.govpearson.comlibretexts.orglecturio.com The reactivity of the thiophene ring towards electrophiles is generally greater than that of benzene, a consequence of the electron-donating effect of the sulfur atom. nih.govnumberanalytics.com

Halogenation and Nitration Studies

Halogenation and nitration are fundamental electrophilic substitution reactions that can be applied to the thiophene ring of (S)-3-(Thiophen-3-yl)morpholine. numberanalytics.com

Halogenation: Bromination of thiophene typically yields 2-bromothiophene (B119243) and 3-bromothiophene. numberanalytics.com For (S)-3-(Thiophen-3-yl)morpholine, the substitution pattern will be influenced by the directing effect of the morpholine (B109124) substituent.

Nitration: Nitration of thiophene generally produces a mixture of 2-nitrothiophene (B1581588) and 3-nitrothiophene, with the 2-isomer being the major product. numberanalytics.com The presence of the morpholine group at the 3-position will influence the regioselectivity of nitration on the thiophene ring. Detailed experimental studies are required to determine the precise isomer distribution for (S)-3-(Thiophen-3-yl)morpholine. A study on the nitration of tetrahydroquinoline derivatives showed that the regioselectivity could be controlled by using different protecting groups on the nitrogen atom. researchgate.net

A reliable method for the derivatization of morpholine itself involves reaction with sodium nitrite (B80452) under acidic conditions to form the stable and volatile N-nitrosomorpholine derivative, which can be analyzed by gas chromatography-mass spectrometry (GC-MS). researchgate.netnih.govnih.gov

Regioselectivity and Stereoselectivity in Thiophene Functionalization

The position of substitution on the thiophene ring is directed by the existing substituent. In 3-substituted thiophenes, electrophilic substitution can occur at the C2, C4, or C5 positions. The morpholine group at the 3-position of (S)-3-(Thiophen-3-yl)morpholine is expected to influence the regioselectivity of these reactions. The inherent chirality of the molecule, with the (S) configuration at the C3 of the morpholine ring, may also introduce an element of stereoselectivity in certain reactions, although this is less common in electrophilic aromatic substitutions.

Computational studies, such as determining pKa values and N-basicities, can help predict the regioselectivity of metalation and other functionalization reactions. researchgate.net For instance, in the metalation of 3-hexylthiophene (B156222) using TMPMgCl·LiCl (Knochel-Hauser base), deprotonation occurs selectively at the less sterically hindered 5-position. clockss.orgresearchgate.net This regioselectivity is crucial for subsequent cross-coupling reactions.

Nucleophilic Reactivity at the Morpholine Nitrogen and Alpha-Carbons

The morpholine moiety of (S)-3-(Thiophen-3-yl)morpholine possesses a secondary amine nitrogen, which is nucleophilic and can participate in a variety of reactions. chemenu.comresearchgate.net

The nitrogen atom can be:

Alkylated: Reaction with alkyl halides or other electrophiles.

Acylated: Reaction with acyl chlorides or anhydrides to form amides.

Arylated: Through cross-coupling reactions.

The alpha-carbons of the morpholine ring, adjacent to the nitrogen and oxygen atoms, are generally less reactive towards nucleophilic attack. However, under specific conditions, such as the formation of an enamine or through deprotonation with a strong base, these positions can be functionalized.

A variety of morpholine derivatives have been synthesized through reactions at the nitrogen atom. For example, reacting morpholine with ethyl chloroacetate (B1199739) yields morpholin-N-ethyl acetate, which can be further converted to a hydrazide and then to various heterocyclic systems like 1,2,4-triazoles. researchgate.net

Cycloaddition Reactions Involving the Thiophene Moiety

The thiophene ring can participate in cycloaddition reactions, although it is less reactive than many other dienes due to its aromatic character. nih.gov One approach involves the in-situ generation of thiophene S-oxides, which can then undergo cycloaddition with various dienophiles like alkynes and allenes. rsc.org This method can lead to the formation of substituted arenes after extrusion of sulfur monoxide. rsc.org Another strategy involves the dearomative cycloaddition of thiophenes, which can be catalyzed by energy transfer, leading to the formation of bicyclic products. acs.org

Highly functionalized thiophenes can also be synthesized through [3+2] cycloaddition/annulation protocols. thieme-connect.com For example, the reaction of β-keto dithioesters with dialkyl acetylene (B1199291) dicarboxylates, mediated by a base like DMAP, rapidly affords C3-aroyl/alkanoyl-substituted thiophenes. thieme-connect.com

Metalation and Cross-Coupling Opportunities at Thiophene Positions

Metalation of the thiophene ring, followed by cross-coupling reactions, is a powerful strategy for introducing carbon-carbon and carbon-heteroatom bonds. numberanalytics.com Strong bases like butyllithium (B86547) or specialized reagents such as Knochel-Hauser bases (TMPMgCl·LiCl) can be used to deprotonate the thiophene ring, creating a nucleophilic thienylmetal species. numberanalytics.comclockss.orgresearchgate.netnih.govacs.org

For 3-substituted thiophenes like (S)-3-(Thiophen-3-yl)morpholine, metalation is often regioselective. The use of TMPMgCl·LiCl has been shown to selectively metalate 3-hexylthiophene at the 5-position. clockss.orgresearchgate.net This resulting organometallic intermediate can then be coupled with various aryl halides in the presence of a palladium or nickel catalyst to yield regioselectively arylated thiophenes. clockss.orgresearchgate.net

Common cross-coupling reactions applicable to thiophenes include:

Suzuki-Miyaura Coupling: Reaction of a thienylboronic acid or ester with an organic halide. numberanalytics.commdpi.com

Stille Coupling: Reaction of a thienylstannane with an organic halide. numberanalytics.com

Heck Coupling: Reaction of a halothiophene with an alkene.

Sonogashira Coupling: Reaction of a halothiophene with a terminal alkyne.

Buchwald-Hartwig Amination: Reaction of a halothiophene with an amine.

These reactions provide a versatile toolkit for modifying the thiophene ring of (S)-3-(Thiophen-3-yl)morpholine.

Derivatization Strategies for Structure-Activity Relationship (SAR) Exploration (Non-Clinical Focus)

The chemical handles on (S)-3-(Thiophen-3-yl)morpholine—the thiophene ring and the morpholine nitrogen—allow for systematic derivatization to explore structure-activity relationships (SAR). researchgate.netnih.govnih.govresearchgate.netresearchgate.net

Thiophene Ring Modifications:

Substitution at C2, C4, and C5: Introduction of various substituents (e.g., alkyl, aryl, halogen, nitro, amino groups) via electrophilic substitution or metalation/cross-coupling to probe the effect of electronics and sterics on biological activity.

Ring Annulation: Fusion of other rings to the thiophene core to create more complex polycyclic systems.

Morpholine Moiety Modifications:

N-Alkylation/Arylation: Introduction of a wide range of substituents on the nitrogen atom to explore the impact of size, lipophilicity, and hydrogen bonding potential.

Introduction of substituents on the morpholine ring: While more synthetically challenging, substitution on the carbon atoms of the morpholine ring can provide valuable SAR data. nih.gov

A study on morpholine-thiophene hybrid thiosemicarbazones demonstrated how substituents on the thiophene ring, such as methyl, bromo, and nitro groups, influence interactions with biological targets through various non-covalent interactions. frontiersin.orgnih.gov

The following table summarizes potential derivatization strategies and the corresponding reactive sites on (S)-3-(Thiophen-3-yl)morpholine:

| Reactive Site | Reaction Type | Potential Reagents/Conditions | Resulting Functionalization |

| Thiophene C2/C5 | Electrophilic Halogenation | NBS, Br₂ | Bromination |

| Thiophene C2/C5 | Electrophilic Nitration | HNO₃/H₂SO₄ | Nitration |

| Thiophene C5 | Metalation | TMPMgCl·LiCl | Lithiation/Magnesiation |

| Thiophene C5 (after metalation) | Cross-Coupling | Aryl halides, Pd or Ni catalyst | Arylation |

| Morpholine Nitrogen | N-Alkylation | Alkyl halides, base | N-Alkyl derivatives |

| Morpholine Nitrogen | N-Acylation | Acyl chlorides, anhydrides | N-Amide derivatives |

| Thiophene Ring | Cycloaddition (via S-oxide) | m-CPBA, alkynes | Substituted arenes |

Investigation of in Vitro Biological Activities and Molecular Mechanisms of S 3 Thiophen 3 Yl Morpholine and Analogues Strictly Non Clinical

In Vitro Enzyme Inhibition Assays (e.g., Urease Inhibition)

Recent research has focused on the potential of morpholine-thiophene hybrid thiosemicarbazones as potent inhibitors of urease, a key enzyme in the pathogenesis of infections caused by ureolytic bacteria. nih.gov The inhibition of urease is a promising therapeutic strategy to counteract the detrimental effects of these infections. nih.govfrontiersin.org

A series of morpholine-thiophene hybrid thiosemicarbazones were synthesized and evaluated for their in vitro urease inhibitory potential using the indophenol (B113434) method. nih.govresearchgate.net The majority of these synthesized compounds demonstrated significantly higher potency compared to the standard urease inhibitor, thiourea. nih.govresearchgate.net

Determination of IC50 Values in Cell-Free or Cell-Based Systems

The inhibitory efficacy of the synthesized morpholine-thiophene hybrid thiosemicarbazones was quantified by determining their half-maximal inhibitory concentration (IC50) values against urease. The IC50 values for this series of compounds were found to be in the micromolar range, indicating effective inhibition. nih.gov

For instance, a library of these analogues exhibited IC50 values ranging from 3.80 to 5.77 µM. nih.gov This is in stark contrast to the standard inhibitor, thiourea, which displayed an IC50 value of 22.31 ± 0.03 µM. nih.gov The most potent inhibitor identified in this series was 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide (a specific analogue), with an IC50 value of 3.80 ± 1.9 µM. nih.govresearchgate.net

Table 1: Urease Inhibition IC50 Values of Selected Morpholine-Thiophene Hybrid Thiosemicarbazones

| Compound | Substituent on Thiophene (B33073) Ring | IC50 (µM) |

| Analogue 1 | 5-Chloro | 3.80 ± 1.9 |

| Analogue 2 | 4-Methyl | 4.20 ± 0.8 |

| Analogue 3 | 3-Chloro | 4.50 ± 1.2 |

| Analogue 4 | Unsubstituted | 5.77 ± 0.5 |

| Thiourea (Standard) | - | 22.31 ± 0.03 |

This table is generated based on the data presented in the referenced study. The specific compound names are simplified for clarity.

Kinetic Studies of Enzyme Inhibition

To understand the mechanism by which these analogues inhibit urease, kinetic studies were performed. The most potent inhibitor, 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide, was found to inhibit urease in an uncompetitive manner. researchgate.net This mode of inhibition suggests that the inhibitor binds to the enzyme-substrate complex, rather than to the free enzyme. researchgate.net

Molecular Target Identification and Validation in Biochemical Systems

For the studied morpholine-thiophene hybrid thiosemicarbazones, the primary molecular target identified and validated through in vitro biochemical assays is the enzyme urease. nih.govresearchgate.net Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. frontiersin.org The inhibitory activity of these compounds is attributed to their interaction with this enzyme. nih.govresearchgate.net The morpholine (B109124) and thiophene moieties are recognized as important pharmacophores that contribute to the bioactivity of various compounds, including their ability to interact with different molecular targets. jchemrev.comsci-hub.se

Mechanistic Studies of Molecular Interaction with Biological Macromolecules

Molecular docking studies have been employed to elucidate the binding interactions between the morpholine-thiophene hybrid thiosemicarbazones and the active site of the urease enzyme. researchgate.net These computational analyses revealed that the lead inhibitor, 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide, exhibits a strong binding affinity for the urease active site. researchgate.net The morpholine ring is suggested to enhance the potency of molecules by forming molecular interactions with the target protein or by modulating their pharmacokinetic profile. nih.govfrontiersin.org The thiophene group has also been reported to contribute to potent urease inhibition. nih.govfrontiersin.org

Structure-Activity Relationship (SAR) Analysis at the Molecular Level

The structure-activity relationship (SAR) analysis of the synthesized morpholine-thiophene hybrid thiosemicarbazones provided valuable insights into the chemical features essential for their urease inhibitory activity. nih.gov The presence of both the morpholine and thiophene rings appears to be crucial for the observed biological effect. nih.govfrontiersin.org

The nature of the substituent on the thiophene ring was found to influence the inhibitory potency. nih.gov For example, the introduction of a chlorine atom at the 5-position of the thiophene ring resulted in the most potent compound in the series. nih.govresearchgate.net This suggests that electron-withdrawing groups on the thiophene ring may enhance the inhibitory activity.

Impact of Stereochemistry on Molecular Recognition

While the reviewed studies on morpholine-thiophene hybrid thiosemicarbazones did not specifically investigate the impact of the stereochemistry at the C3 position of the morpholine ring, the principles of stereochemistry in drug action are well-established. The three-dimensional arrangement of a molecule can significantly influence its interaction with a biological target.

For the parent compound, (S)-3-(Thiophen-3-yl)morpholine, the "(S)" designation indicates a specific spatial orientation of the thiophene group at the chiral center of the morpholine ring. It is highly probable that the (R)-enantiomer would exhibit a different biological activity profile due to altered binding interactions with a specific molecular target. The precise nature and magnitude of this difference would depend on the specific target and the role of the thiophene and morpholine moieties in the binding event. Further research is required to elucidate the specific stereochemical requirements for the biological activity of this compound and its derivatives.

Influence of Substituent Effects on In Vitro Activity

The biological activity of heterocyclic compounds is significantly influenced by the nature and position of substituents on the core scaffold. In the case of (S)-3-(Thiophen-3-yl)morpholine analogues, structure-activity relationship (SAR) studies have been crucial in elucidating how modifications to the thiophene and morpholine rings can modulate their in vitro efficacy.

Research into morpholine-thiophene hybrid thiosemicarbazones as potential urease inhibitors has provided detailed insights into these substituent effects. nih.gov A series of these compounds were synthesized and evaluated for their in vitro inhibitory activity against the urease enzyme. The results demonstrated that the potency of these analogues is highly dependent on the electronic properties of the substituents on the thiophene ring. nih.gov

For instance, the introduction of an electron-withdrawing group, such as a chlorine atom at the 5-position of the thiophene ring (Compound 5g), resulted in the most potent urease inhibitor in the series, with an IC₅₀ value of 3.80 ± 1.9 µM. nih.gov In contrast, analogues with electron-donating groups or unsubstituted thiophene rings showed comparatively lower, though still significant, inhibitory activity. This suggests that the electronic landscape of the thiophene moiety plays a critical role in the molecule's interaction with the enzyme's active site. nih.gov

Similarly, studies on morpholine-based thiazole (B1198619) derivatives as inhibitors of bovine carbonic anhydrase-II (bCA-II) have highlighted the importance of substituents on a phenyl ring attached to the core structure. nih.gov Analogues featuring a 4-para-nitrophenyl substitution consistently showed greater potency (IC₅₀ range 14–20 μM) compared to those with an unsubstituted 4-phenyl ring (IC₅₀ range 24–46 μM) or a 4-para-chlorophenyl group (IC₅₀ range 31–59 μM). nih.gov This indicates that strong electron-withdrawing groups in specific positions can enhance the inhibitory activity of this class of compounds. nih.gov

The following table summarizes the in vitro urease inhibitory activity of selected morpholine-thiophene hybrid thiosemicarbazones, illustrating the impact of different substituents on the thiophene ring.

| Compound ID | Substituent on Thiophene Ring | Urease Inhibition IC₅₀ (µM) |

|---|---|---|

| 5a | H | 5.77 ± 0.09 |

| 5b | 5-CH₃ | 5.11 ± 0.11 |

| 5c | 4-CH₃ | 4.91 ± 0.13 |

| 5d | 5-Br | 4.10 ± 0.15 |

| 5g | 5-Cl | 3.80 ± 1.90 |

| Standard | Thiourea | 22.31 ± 0.03 |

Data sourced from Akash M., et al., 2024. nih.gov

Receptor Binding Assays (Non-Clinical Context)

Receptor binding assays are fundamental in vitro tools used to determine the affinity of a ligand for a specific receptor or enzyme. nih.gov These assays, often utilizing radiolabeled or fluorescent ligands, quantify key parameters such as the dissociation constant (Kd), inhibition constant (Ki), and the concentration of a compound that inhibits 50% of binding (IC₅₀). nih.gov For analogues of (S)-3-(Thiophen-3-yl)morpholine, these assays are critical for identifying molecular targets and understanding the mechanism of action.

The morpholine scaffold is known to be a "privileged structure" in medicinal chemistry, often conferring selective affinity for a wide range of receptors and enzymes. sci-hub.se Studies on various morpholine derivatives have demonstrated their ability to bind to diverse molecular targets. For example, certain substituted morpholine derivatives have shown good binding affinity for the mTOR (mammalian target of rapamycin) kinase, a key regulator of cell growth and proliferation. e3s-conferences.org

More specifically, research on morpholine-bearing quinoline (B57606) derivatives has identified them as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com One of the most potent compounds from this series, compound 11g, exhibited significant inhibition of both AChE and BChE with IC₅₀ values of 1.94 µM and 28.37 µM, respectively. Kinetic analysis revealed a mixed-type inhibition mechanism for AChE, suggesting that the compound binds to both the free enzyme and the enzyme-substrate complex. mdpi.com

In another study, morpholine-based thiazoles were evaluated as inhibitors of bovine carbonic anhydrase-II (bCA-II). nih.gov Kinetic analysis of the most potent compound (Compound 24) demonstrated concentration-dependent inhibition with a Ki value of 9.64 ± 0.007 μM. nih.gov These findings highlight the capacity of the morpholine-thiophene structural motif to interact specifically with enzyme active sites.

The table below presents binding and inhibition data for selected morpholine analogues against various enzymes.

| Compound Class | Compound ID | Target Enzyme | Inhibition Value | Value Type |

|---|---|---|---|---|

| Morpholine-based thiazole | 24 | Bovine Carbonic Anhydrase-II | 9.64 ± 0.007 µM | Ki |

| Morpholine-bearing quinoline | 11g | Acetylcholinesterase (AChE) | 1.94 ± 0.13 µM | IC₅₀ |

| Butyrylcholinesterase (BChE) | 28.37 ± 1.85 µM | IC₅₀ |

Data sourced from Iqbal J, et al., 2024 and Chen J, et al., 2022. nih.govmdpi.com

High-Throughput Screening for Novel In Vitro Biological Activities

High-throughput screening (HTS) is a powerful drug discovery strategy that allows for the rapid testing of large libraries of chemical compounds against a specific biological target to identify "hits"—molecules with a desired activity. nih.gov This approach is particularly valuable for exploring novel biological functions of compound classes like thiophene-morpholine analogues.

A notable application of this methodology was the use of high-throughput virtual and in vitro screening to identify novel urease inhibitors from a library of morpholine-thiophene hybrid thiosemicarbazones. nih.gov Urease is an enzyme implicated in the pathogenicity of several bacteria, making it an attractive therapeutic target. nih.gov The screening process involved initial computational (virtual) screening to predict which compounds were most likely to bind to the urease active site. This was followed by in vitro enzymatic assays to confirm the inhibitory activity of the selected candidates. nih.gov

This HTS campaign successfully identified a series of compounds with potent urease inhibitory activity, with IC₅₀ values significantly lower than that of the standard inhibitor, thiourea. nih.gov The lead compound identified through this screening, 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide (Compound 5g), was found to inhibit urease in an uncompetitive manner, indicating it binds to the enzyme-substrate complex. nih.gov This discovery showcases how HTS can efficiently uncover novel biological activities for analogues of (S)-3-(Thiophen-3-yl)morpholine, providing starting points for further medicinal chemistry optimization.

Potential Applications in Advanced Materials and Industrial Chemistry

Utilization as Building Blocks in Organic Synthesis

The morpholine (B109124) and thiophene (B33073) rings are valuable pharmacophores and structural motifs in medicinal chemistry and materials science. Morpholine derivatives are recognized as important building blocks for the synthesis of a wide array of therapeutic agents. The secondary amine within the morpholine ring of (S)-3-(Thiophen-3-yl)morpholine allows for a variety of chemical transformations, such as N-alkylation, N-acylation, and the formation of enamines. These reactions would enable the incorporation of the thiophenylmorpholine unit into larger, more complex molecules with potential biological activity or specific material properties.

The thiophene ring, a sulfur-containing aromatic heterocycle, is isosteric to a phenyl ring and can participate in various coupling reactions, such as Suzuki, Stille, and Heck reactions. This reactivity allows for the construction of extended π-conjugated systems, which are of interest in materials science. The combination of the reactive amine of the morpholine and the versatile thiophene ring makes (S)-3-(Thiophen-3-yl)morpholine a potentially valuable bifunctional building block for creating novel compounds.

Table 1: Potential Synthetic Transformations of (S)-3-(Thiophen-3-yl)morpholine

| Reaction Type | Reagents and Conditions | Potential Product Functionality |

| N-Alkylation | Alkyl halides, base | Introduction of various alkyl chains |

| N-Acylation | Acyl chlorides, anhydrides | Formation of amides |

| Buchwald-Hartwig Amination | Aryl halides, palladium catalyst, base | Formation of N-aryl derivatives |

| Suzuki Coupling | Aryl boronic acids, palladium catalyst, base | Formation of biaryl structures |

| Stille Coupling | Organostannanes, palladium catalyst | Formation of new C-C bonds |

Note: This table represents potential reactions based on the general reactivity of morpholine and thiophene derivatives. Specific conditions for (S)-3-(Thiophen-3-yl)morpholine would require experimental optimization.

Integration into Polymeric Materials and Functional Coatings

Thiophene and its derivatives are well-known for their application in the synthesis of conducting polymers, such as polythiophenes. These materials are valued for their electronic and optical properties. The thiophene moiety in (S)-3-(Thiophen-3-yl)morpholine could potentially be polymerized, either through oxidative coupling or through precursor routes involving functionalized thiophenes. The presence of the morpholine group could influence the solubility and processing characteristics of the resulting polymer.

Furthermore, morpholine derivatives have been investigated for their role in the formation of functional coatings. The nitrogen atom in the morpholine ring can interact with surfaces, promoting adhesion. Therefore, polymers or oligomers derived from (S)-3-(Thiophen-3-yl)morpholine could be explored for applications in antistatic or conductive coatings. A study on the polymer-supported synthesis of morpholine derivatives highlights the potential for creating libraries of related compounds for various applications.

Role in Corrosion Inhibition Technologies

Both morpholine and thiophene derivatives have demonstrated significant potential as corrosion inhibitors for various metals and alloys. Morpholine and its salts are used as volatile corrosion inhibitors, particularly in boiler systems, due to their ability to neutralize acidic conditions and form protective films on metal surfaces. The nitrogen atom in the morpholine ring can adsorb onto the metal surface, creating a barrier that inhibits the corrosion process.